molecular formula C24H30N4O3S B12478355 N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B12478355
M. Wt: 454.6 g/mol
InChI Key: MEZUSAXUVUEDMK-UHFFFAOYSA-N
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Description

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide is a complex organic compound with a molecular formula of C24H30N4O3S and an average mass of 454.585 Da This compound is known for its unique structure, which includes a piperazine ring, a phenyl group, and a propoxybenzamide moiety

Preparation Methods

The synthesis of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide involves multiple steps, including the formation of intermediate compounds. The synthetic route typically starts with the preparation of 4-(4-propanoylpiperazin-1-yl)phenylamine, which is then reacted with 4-propoxybenzoyl chloride under controlled conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce amines or alcohols. Substitution reactions often result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying cellular processes and interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer .

In the industrial sector, this compound is utilized in the development of new materials and as a catalyst in various chemical processes. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Mechanism of Action

The mechanism of action of N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}-4-propoxybenzamide can be compared with other similar compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and 4-{4-[2-(4-(2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles . These compounds share structural similarities, including the presence of piperazine and phenyl groups, but differ in their specific functional groups and overall structure.

The uniqueness of this compound lies in its combination of a carbamothioyl group and a propoxybenzamide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H30N4O3S

Molecular Weight

454.6 g/mol

IUPAC Name

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-4-propoxybenzamide

InChI

InChI=1S/C24H30N4O3S/c1-3-17-31-21-11-5-18(6-12-21)23(30)26-24(32)25-19-7-9-20(10-8-19)27-13-15-28(16-14-27)22(29)4-2/h5-12H,3-4,13-17H2,1-2H3,(H2,25,26,30,32)

InChI Key

MEZUSAXUVUEDMK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

Origin of Product

United States

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